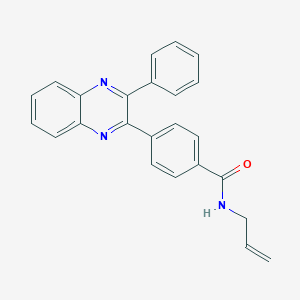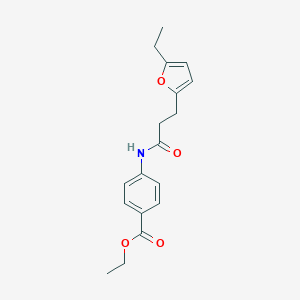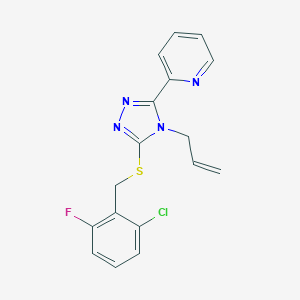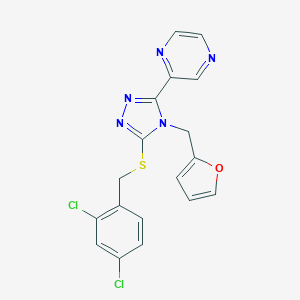![molecular formula C15H14BrNO4S B385636 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide CAS No. 708289-50-3](/img/structure/B385636.png)
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide, also known as BMS-599626, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of drug discovery.
Mécanisme D'action
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide works by inhibiting the activity of specific enzymes and proteins, such as phosphodiesterases and cytokines, which play a role in various disease processes. By blocking these targets, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can reduce inflammation, suppress the immune system, and inhibit tumor growth.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can have a range of biochemical and physiological effects, depending on the target it is inhibiting. For example, in cancer cells, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can induce apoptosis (cell death) and inhibit cell proliferation. In inflammatory conditions, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can reduce the production of cytokines and chemokines, which are responsible for the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide. For example, further studies could investigate its potential as a therapeutic agent for specific diseases, such as cancer or autoimmune disorders. Additionally, researchers could explore the use of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide in combination with other drugs or therapies to enhance its efficacy. Finally, more research is needed to fully understand the mechanism of action of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide and how it interacts with different targets in the body.
Conclusion
In conclusion, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide is a promising chemical compound with potential applications in drug discovery. Its ability to inhibit specific enzymes and proteins makes it a valuable tool for studying various disease processes. While there are limitations to its use in lab experiments, further research could uncover new applications and potential therapeutic uses for this compound.
Méthodes De Synthèse
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 3-methylphenol in the presence of a base, followed by acetylation with acetic anhydride and a deprotection step using hydrogen fluoride. The final product is obtained in good yield and high purity, making it suitable for further research and development.
Applications De Recherche Scientifique
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide has been studied extensively for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and autoimmune disorders. Its ability to inhibit the activity of certain enzymes and proteins makes it a promising candidate for drug discovery.
Propriétés
IUPAC Name |
N-(4-bromophenyl)sulfonyl-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-11-3-2-4-13(9-11)21-10-15(18)17-22(19,20)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUGPTRYXDJNET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{4-allyl-5-[(4-bromobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B385559.png)
![N-(3,4-dimethylphenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B385561.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B385563.png)
![N-(2,5-dichlorophenyl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B385568.png)
![N-(5-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B385569.png)
![2-(4-ethyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B385570.png)
![N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385571.png)
![N-(4-chlorophenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B385573.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol](/img/structure/B385574.png)
